molecular formula C19H22ClNO4 B4565016 3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide

3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide

Cat. No.: B4565016
M. Wt: 363.8 g/mol
InChI Key: WWCANPSBRMZUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide is a synthetic organic compound

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the production of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the chloro and ethoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the methoxyethyl group: This step may involve nucleophilic substitution reactions.

    Phenylmethoxy group addition: This can be achieved through etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-ethoxybenzamide
  • N-(2-methoxyethyl)-4-phenylmethoxybenzamide
  • 4-phenylmethoxybenzamide

Uniqueness

3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-3-24-17-12-15(19(22)21-9-10-23-2)11-16(20)18(17)25-13-14-7-5-4-6-8-14/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCANPSBRMZUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NCCOC)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-5-ethoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.